Benzenemethanol, 4-(diethoxymethyl)-
Overview
Description
It is commonly used as a solvent, flavoring agent, and intermediate in the synthesis of various organic compounds. The molecular formula of Benzenemethanol, 4-(diethoxymethyl)- is C12H18O3, and its molecular weight is 210.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: To a solution of terephthalaldehyde mono(diethyl acetal) (1.9 ml, 9.6 mmol) in methanol (35 ml) was added sodium borohydride (1.1 g, 28.8 mmol) while cooling. After 5 minutes at room temperature, the reaction was quenched with water (50 ml) and the mixture was extracted with ethyl acetate (2×50 ml).
Route 2: 4-(Diethoxymethyl)benzaldehyde (10 g, 48 mmol) was dissolved in methanol (200 ml) and cooled to 0°C. Sodium borohydride (4.54 g, 120 mmol, 2.5 eq) was then added slowly, and the reaction mixture was stirred for 1 hour. The solvent was evaporated, and the residue obtained was dissolved in ethyl acetate (100 ml) and water (100 ml).
Chemical Reactions Analysis
Benzenemethanol, 4-(diethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
Benzenemethanol, 4-(diethoxymethyl)- has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: It is used in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a flavoring agent in medicinal formulations.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(diethoxymethyl)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its electron pair to form new bonds. It can also undergo oxidation and reduction reactions, where it either gains or loses electrons to form new products. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Benzenemethanol, 4-(diethoxymethyl)- can be compared with other similar compounds, such as:
Benzenemethanol, 4-(diethoxymethyl)- is unique due to its diethoxymethyl group, which provides specific reactivity and properties that are different from other similar compounds.
Properties
IUPAC Name |
[4-(diethoxymethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIFFRZXYZKPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)CO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453864 | |
Record name | Benzenemethanol, 4-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125734-44-3 | |
Record name | Benzenemethanol, 4-(diethoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.